molecular formula C11H10N2O3 B172484 ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate CAS No. 36818-07-2

ethyl 3-oxo-3,4-dihydro-2-quinoxalinecarboxylate

Cat. No. B172484
Key on ui cas rn: 36818-07-2
M. Wt: 218.21 g/mol
InChI Key: MIIFHRBUBUHJMC-UHFFFAOYSA-N
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Patent
US06329389B1

Procedure details

Diethyl ketomalonate (8 g) was added to an ethanol (100 ml) solution of 1,2-phenylenediamine (5 g). The reaction mixture was stirred at 50° C. for 14 hours. The precipitated crystals were filtrated, which was washed with IPE to obtain the entitled compound (8.2 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]([O:10]CC)=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:13]1([NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH2:19]>C(O)C>[O:10]=[C:8]1[NH:20][C:13]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:19]=[C:2]1[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O=C(C(=O)OCC)C(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtrated
WASH
Type
WASH
Details
which was washed with IPE

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
O=C1C(=NC2=CC=CC=C2N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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